Low-boiling ethers limit reaction kinetics and cause emulsion during aqueous workup. 1-Ethoxyhexane (CAS 5756-43-4) solves this with a boiling point of ~140.9 °C and LogP 2.60, enabling high-temperature Grignard/Suzuki coupling and rapid phase separation. • Boiling point ~140.9 °C permits sustained reflux without pressure • LogP 2.60 ensures clean biphasic extraction, eliminating emulsions • Asymmetric structure balances thermal stability and solvent removal. Supplied as ≥97% purity liquid; ambient shipping.
1-Ethoxyhexane (CAS 5756-43-4), also known as ethyl hexyl ether, is an asymmetric aliphatic ether characterized by a boiling point of approximately 140.9 °C and a density of 0.772 g/cm³ [1]. Featuring a highly lipophilic hexyl chain paired with a sterically accessible ethyl group, this compound exhibits a LogP of 2.60 and extremely low aqueous solubility . In industrial and laboratory procurement, it is primarily sourced as a high-boiling, low-volatility alternative to common ether solvents, offering enhanced thermal latitude for organometallic synthesis and superior phase-separation characteristics for complex aqueous workups [1].
Substituting 1-ethoxyhexane with conventional ethers like diethyl ether or tetrahydrofuran (THF) fundamentally compromises process safety and thermal operating windows [1]. Diethyl ether's extreme volatility (boiling point 34.6 °C) and low flash point limit high-temperature reaction kinetics, while THF's water miscibility complicates downstream aqueous extractions by causing product partitioning and emulsion risks[2]. Conversely, substituting with heavier symmetrical ethers like dihexyl ether (boiling point 228 °C) introduces severe solvent-removal bottlenecks during product isolation. 1-Ethoxyhexane's specific asymmetric structure provides the critical balance: a boiling point high enough to drive sluggish cross-coupling reactions, yet low enough to permit vacuum distillation, alongside an amphiphilic profile that uniquely stabilizes biphasic systems where symmetric analogs fail [1].
1-Ethoxyhexane provides a substantially wider thermal operating window for endothermic or sluggish reactions compared to standard ether solvents[1]. With an estimated boiling point of 140.9 °C, it allows reactions to proceed at temperatures over 100 °C higher than diethyl ether (34.6 °C) under standard atmospheric pressure . This thermal latitude is critical for driving demanding Grignard or palladium-catalyzed cross-coupling reactions to completion without requiring pressurized reactors. Furthermore, its flash point of 31.2 °C drastically reduces flammability hazards compared to diethyl ether (-45 °C) or THF (-14 °C).
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | BP ~140.9 °C; Flash Point 31.2 °C |
| Comparator Or Baseline | Diethyl ether (BP 34.6 °C; Flash Point -45 °C) |
| Quantified Difference | +106.3 °C higher boiling point; +76.2 °C higher flash point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables the scale-up of high-temperature ether-dependent reactions while significantly reducing industrial fire hazards and infrastructure costs associated with pressurized vessels.
The extended hexyl chain of 1-ethoxyhexane imparts strong lipophilicity, resulting in a LogP of 2.60 and negligible water solubility . In contrast to THF, which is completely miscible with water and requires exhaustive salting-out procedures during extraction, 1-ethoxyhexane spontaneously and cleanly separates from aqueous phases[1]. When compared to slightly larger asymmetric ethers like 1-propoxyhexane (BP 165.4 °C), 1-ethoxyhexane offers a more favorable balance for post-extraction solvent removal, requiring significantly less energy for evaporative recovery while maintaining strict biphasic integrity .
| Evidence Dimension | Partitioning behavior and solvent recovery |
| Target Compound Data | LogP 2.60; BP ~140.9 °C (facile evaporation) |
| Comparator Or Baseline | THF (Water miscible; LogP 0.81) and 1-Propoxyhexane (BP 165.4 °C) |
| Quantified Difference | Complete biphasic separation vs. THF miscibility; ~24.5 °C lower boiling point than 1-propoxyhexane for easier recovery |
| Conditions | Standard liquid-liquid extraction workflows |
Drastically reduces solvent volume requirements and processing time during aqueous workups by eliminating emulsion formation and simplifying solvent evaporation.
Beyond its role as a reaction medium, the asymmetric structure of 1-ethoxyhexane—combining a short hydrophilic-leaning ether linkage with a lipophilic hexyl tail—functions as a highly effective lipophilic carrier [1]. This specific structural asymmetry provides distinct solvation properties that symmetrical dialkyl ethers, such as dibutyl ether, lack [2]. The pronounced amphiphilic gradient allows 1-ethoxyhexane to act as an optimal co-solvent for stabilizing complex lipid-based formulations and water-in-oil (W/O) systems, ensuring uniform dispersion of poorly soluble active ingredients without disrupting the primary emulsion matrix .
| Evidence Dimension | Solvation geometry and amphiphilic gradient |
| Target Compound Data | Asymmetric ethyl-hexyl structure (C2-O-C6) |
| Comparator Or Baseline | Symmetrical dialkyl ethers (e.g., dibutyl ether, C4-O-C4) |
| Quantified Difference | Enhanced interfacial orientation vs. purely non-polar bulk solvation |
| Conditions | Lipid-based formulation and biphasic stabilization |
Provides formulators with a dual-purpose material that acts as both a lipophilic carrier solvent and an interfacial stabilizer for complex chemical systems.
1-Ethoxyhexane is the optimal solvent choice when synthesizing complex molecules via Grignard or Suzuki cross-coupling reactions that are sluggish at lower temperatures [1]. Its high boiling point (~140.9 °C) allows for extended reflux at elevated temperatures without pressurized equipment, while its aprotic ether oxygen effectively solvates organomagnesium intermediates .
For industrial processes requiring the extraction of lipophilic products from aqueous reaction mixtures, 1-ethoxyhexane serves as a superior extraction medium . Its high LogP (2.60) ensures rapid and distinct phase separation, eliminating the emulsion issues common with partially water-soluble solvents like THF, while its moderate volatility allows for efficient downstream solvent recovery [1].
Leveraging its distinct asymmetric amphiphilicity, 1-ethoxyhexane is highly effective as a lipophilic co-solvent or oil-phase component in complex chemical and pharmaceutical formulations . It enhances the solubility of poorly water-soluble active ingredients while maintaining the structural integrity of biphasic or water-in-oil (W/O) matrices better than symmetrical ether alternatives[1].
Corrosive;Irritant